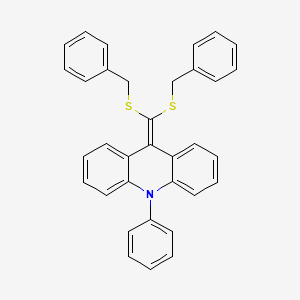

9-(Bis(benzylthio)methylene)-10-phenyl-9,10-dihydroacridine

Description

9-(Bis(benzylthio)methylene)-10-phenyl-9,10-dihydroacridine (CAS: 555152-96-0) is a sulfur-functionalized acridine derivative characterized by a 9,10-dihydroacridine core substituted at position 9 with a methylene group bearing two benzylthio (-S-CH₂-C₆H₅) moieties and a phenyl group at position 10 . This compound belongs to a class of dihydroacridines with modified electronic properties due to sulfur-based substituents.

Properties

CAS No. |

555152-96-0 |

|---|---|

Molecular Formula |

C34H27NS2 |

Molecular Weight |

513.7 g/mol |

IUPAC Name |

9-[bis(benzylsulfanyl)methylidene]-10-phenylacridine |

InChI |

InChI=1S/C34H27NS2/c1-4-14-26(15-5-1)24-36-34(37-25-27-16-6-2-7-17-27)33-29-20-10-12-22-31(29)35(28-18-8-3-9-19-28)32-23-13-11-21-30(32)33/h1-23H,24-25H2 |

InChI Key |

ZTLGUCCSCNSRSU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CSC(=C2C3=CC=CC=C3N(C4=CC=CC=C42)C5=CC=CC=C5)SCC6=CC=CC=C6 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(Bis(benzylthio)methylene)-10-phenyl-9,10-dihydroacridine typically involves multicomponent reactions. One common method includes the reaction of malononitrile, carbon disulfide, and various benzyl halides. This reaction can be carried out in the presence of potassium carbonate as a base in acetonitrile or under solvent-free conditions using triethylamine . The latter method often yields higher product quantities with shorter reaction times.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis, such as the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the production process. These methods ensure higher efficiency, better yields, and reduced environmental impact.

Chemical Reactions Analysis

Types of Reactions

9-(Bis(benzylthio)methylene)-10-phenyl-9,10-dihydroacridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

Substitution: Nucleophilic substitution reactions can replace the benzylthio groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like thiols, amines, or alcohols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives.

Scientific Research Applications

9-(Bis(benzylthio)methylene)-10-phenyl-9,10-dihydroacridine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, are of significant interest.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It can be used in the development of new materials with specific properties, such as dyes or catalysts

Mechanism of Action

The mechanism of action of 9-(Bis(benzylthio)methylene)-10-phenyl-9,10-dihydroacridine involves its interaction with molecular targets and pathways within cells. The compound may exert its effects by:

Inhibiting Enzymes: It can inhibit specific enzymes involved in cellular processes.

Interacting with DNA: The acridine core allows the compound to intercalate into DNA, potentially disrupting replication and transcription.

Modulating Signaling Pathways: It may affect various signaling pathways, leading to changes in cell behavior and function

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

- 9-(Bis(methylthio)methylene)-10-phenyl-9,10-dihydroacridine (CAS: 555152-94-8): Features methylthio (-S-CH₃) groups instead of benzylthio, resulting in a lower molecular weight (361.52 g/mol) and reduced steric bulk .

- 2DPAc-OXD (2,5-bis(4-(9,9-diphenyl-9,10-dihydroacridine)phenyl)-1,3,4-oxadiazole): Combines a dihydroacridine donor with an oxadiazole acceptor, designed for bipolar charge transport in OLEDs .

- 9,9-Diphenyl-9,10-dihydroacridine (CAS: 20474-15-1): Lacks sulfur substituents but incorporates two phenyl groups at position 9, enhancing rigidity and π-conjugation .

Table 1: Structural and Molecular Comparison

| Compound Name | Substituents | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|

| 9-(Bis(benzylthio)methylene)-10-phenyl-... | Bis(benzylthio), phenyl | ~503 (estimated) | High steric bulk, electron-withdrawing |

| 9-(Bis(methylthio)methylene)-10-phenyl-... | Bis(methylthio), phenyl | 361.52 | Smaller substituents, lower stability |

| 2DPAc-OXD | Oxadiazole, diphenyl | Undisclosed | Bipolar emitter, high Tg (156°C) |

| 9,9-Diphenyl-9,10-dihydroacridine | Diphenyl | 333.42 | Rigid, π-extended |

Photophysical and Electronic Properties

- Similar dihydroacridine derivatives, such as those paired with benzothiadiazole acceptors, exhibit broad absorption bands (300–500 nm) and emission in the blue-green region .

- 2DPAc-OXD: Displays a high photoluminescence quantum yield (PLQY) of 68% in thin films, attributed to its balanced donor-acceptor design .

- Methylthio Analogue: Reduced conjugation compared to benzylthio may limit ICT efficiency but improve solubility in non-polar solvents .

Thermal Stability

- 2DPAc-OXD : Exhibits a glass transition temperature (Tg) of 156°C, indicative of robust thermal stability suitable for OLED fabrication .

- Benzylthio vs. Methylthio : The bulkier benzylthio groups likely increase thermal stability compared to methylthio derivatives, though exact Tg data for the target compound is unavailable.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.